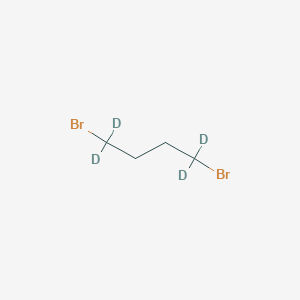
1,4-Dibromo-1,1,4,4-tetradeuteriobutane
Overview
Description
1,4-Dibromo-1,1,4,4-tetradeuteriobutane is a chemical compound with the molecular formula C4H6Br2D4. It is used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-1,1,4,4-tetradeuteriobutane is represented by the linear formula Br(CH2)4Br . The compound has a molecular weight of 265.92 g/mol.Scientific Research Applications
Asymmetric Synthesis
The study by Berg, Eichenauer, and Pietruszka (2012) highlights the use of a tartrate-derived compound closely related to dibromobutane derivatives in asymmetric organic synthesis. This compound serves as a protecting group for boronic acids, enabling the production of diastereo- and enantiomerically pure organoboron reagents, crucial for various asymmetric syntheses (Berg, Eichenauer, & Pietruszka, 2012).
Polymerization Processes
Zou et al. (2015) describe a C(sp3)–C(sp3) coupling polymerization of alkyl dibromides, including 1,4-dibromobutane, facilitated by a nickel(II) catalyst in the presence of zinc. This process yields polymers with precisely located phenyl pendants, indicating the potential for creating polymers with specific structural properties using dibromobutane derivatives (Zou et al., 2015).
Synthesis of Complex Molecules
Billing and Brinker (2012) report a novel method for converting cyclic ethers into dibromo compounds, demonstrating the versatility of dibromo compounds in synthesizing a range of chemical structures. This method could potentially apply to derivatives of 1,4-Dibromo-1,1,4,4-tetradeuteriobutane for the synthesis of complex molecules (Billing & Brinker, 2012).
properties
IUPAC Name |
1,4-dibromo-1,1,4,4-tetradeuteriobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutane-1,1,4,4-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
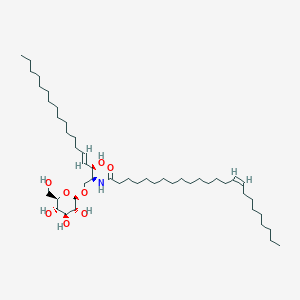
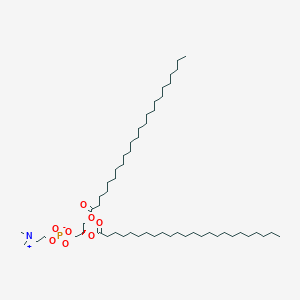

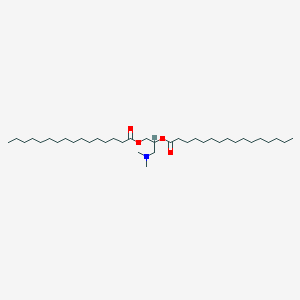
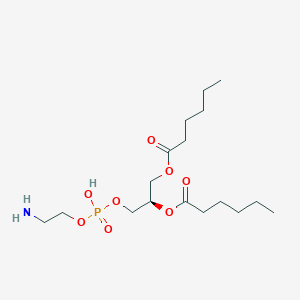
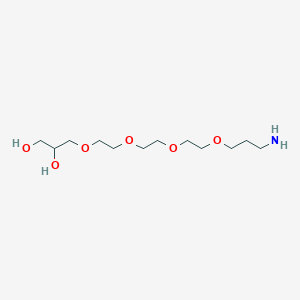
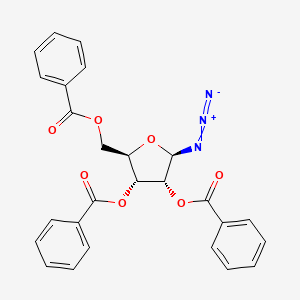
![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)
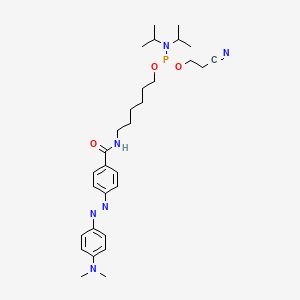
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)
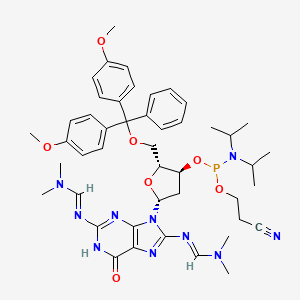
![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)